5-amino-4-cyano-1H-pyrazole-1-carbothioamide
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Overview
Description
5-amino-4-cyano-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a pyrazole ring with amino, cyano, and carbothioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide typically involves a one-pot multicomponent reaction. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide in water, yielding the desired product in high efficiency . Another approach involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis and the use of recyclable catalysts suggest that these methods could be adapted for industrial-scale production. The use of environmentally benign solvents and heterogeneous catalysts further supports the feasibility of industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-cyano-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.
Condensation Reactions: It can undergo condensation with aldehydes and ketones to form more complex structures
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrazine hydrate, arylidene malononitrile, and isothiocyanates. Reaction conditions often involve moderate temperatures (60-70°C) and the presence of catalysts such as zinc chloride nano-flakes .
Major Products
The major products formed from reactions involving this compound include various substituted pyrazole derivatives, which can exhibit significant biological activities .
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential COX-2 inhibitor, showing promise in anti-inflammatory drug development.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide in biological systems involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it blocks the enzyme cyclooxygenase-2, which is responsible for the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound also contains a pyrazole ring with amino and cyano groups but differs in its substitution pattern.
5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the carbothioamide group, which may affect its reactivity and biological activity.
Uniqueness
5-amino-4-cyano-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which can participate in additional chemical reactions and potentially enhance its biological activity. This functional group distinguishes it from other similar pyrazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-amino-4-cyanopyrazole-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCREYHUTYEHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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